molecular formula C10H20N2 B084553 3-Methyl-3,9-diazaspiro[5.5]undecane CAS No. 13323-45-0

3-Methyl-3,9-diazaspiro[5.5]undecane

Cat. No. B084553
CAS RN: 13323-45-0
M. Wt: 168.28 g/mol
InChI Key: OFXQSNLQXDCJCP-UHFFFAOYSA-N
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Description

3-Methyl-3,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 3-Methyl-3,9-diazaspiro[5.5]undecane involves the use of 2-chloro-1,3-dimethylimidazolinium chloride and triethylamine in a solvent such as toluene or acetonitrile . The reaction is carried out at 50°C for 2.5 hours in a sealed vessel .


Molecular Structure Analysis

The InChI code for 3-Methyl-3,9-diazaspiro[5.5]undecane is 1S/C10H20N2/c1-12-8-4-10(5-9-12)2-6-11-7-3-10/h11H,2-9H2,1H3 . This indicates the presence of two nitrogen atoms and ten carbon atoms in the molecule.


Physical And Chemical Properties Analysis

3-Methyl-3,9-diazaspiro[5.5]undecane is a liquid at room temperature . It has a molecular weight of 168.28 . Its solubility and other physical and chemical properties are not specified in the available sources.

Scientific Research Applications

Neuroscience

  • Summary of the Application : The compound “3-Methyl-3,9-diazaspiro[5.5]undecane” has been reported to be a potent competitive antagonist of the γ-aminobutyric acid type A receptor (GABAAR), which is a major inhibitory neurotransmitter receptor in the brain .
  • Results or Outcomes : The compound showed low cellular membrane permeability, which suggests it may not easily cross the blood-brain barrier. This could make it a promising candidate for peripheral applications of GABAAR ligands .
  • . It has low cellular membrane permeability, suggesting it may not easily cross the blood-brain barrier .
  • Potential Uses : This compound has been mentioned in a patent for the treatment and/or prophylaxis of diseases, particularly hyperproliferative disorders . However, the specific details of its application in this context are not provided in the patent abstract .

Safety And Hazards

The safety information available indicates that 3-Methyl-3,9-diazaspiro[5.5]undecane may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor/physician if you feel unwell .

properties

IUPAC Name

3-methyl-3,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-8-4-10(5-9-12)2-6-11-7-3-10/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXQSNLQXDCJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCNCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618318
Record name 3-Methyl-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3,9-diazaspiro[5.5]undecane

CAS RN

13323-45-0
Record name 3-Methyl-3,9-diazaspiro[5.5]undecane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-3,9-diazaspiro[5.5]undecane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

9-Methyl-3,9-diaza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester (435 mg, 1.62 mmol) was dissolved in dichloromethane (11 mL) and cooled on ice. Trifluoroacetic acid (4 mL) in dichloromethane (5 mL) was added and the reaction mixture was stirred at room temperature for 2 h. Evaporation to dryness, co-evaporation with toluene, ethyl acetate and diethyl ether gave a foam which was dissolved in dichloromethane, and sodium hydroxide (2 N) was added. The aqueous phase was extracted five times with dichloromethane. The combined organic phase was washed with brine, dried (sodium sulfate), filtered and evaporated to give 214 mg (78%) of 3-methyl-3,9-diaza-spiro[5.5]undecane.
Quantity
435 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3,9-diazaspiro[5.5]undecane
Reactant of Route 2
3-Methyl-3,9-diazaspiro[5.5]undecane
Reactant of Route 3
3-Methyl-3,9-diazaspiro[5.5]undecane
Reactant of Route 4
3-Methyl-3,9-diazaspiro[5.5]undecane
Reactant of Route 5
3-Methyl-3,9-diazaspiro[5.5]undecane
Reactant of Route 6
3-Methyl-3,9-diazaspiro[5.5]undecane

Citations

For This Compound
3
Citations
LM Rice, CH Grogan, ME Freed - Journal of Heterocyclic …, 1964 - Wiley Online Library
The synthesis of derivatives of the hitherto unreported 3,9‐diazaspiro[5,5]undecane has been accomplished. Starting from the dianhydride of methanetetraacetic acid or from N‐methyl‐…
Number of citations: 8 onlinelibrary.wiley.com
MK Mann, CA Zepeda-Velázquez… - Journal of medicinal …, 2021 - ACS Publications
USP5 is a deubiquitinase that has been implicated in a range of diseases, including cancer, but no USP5-targeting chemical probe has been reported to date. Here, we present the …
Number of citations: 7 pubs.acs.org
MK Mann, CA Zepeda-Velázquez, HG Alvarez, A Dong… - bioRxiv, 2021 - biorxiv.org
USP5 is a deubiquitinase that has been implicated in a range of diseases, including cancer, but no USP5-targeting chemical probe has been reported to date. Here, we present the …
Number of citations: 3 www.biorxiv.org

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